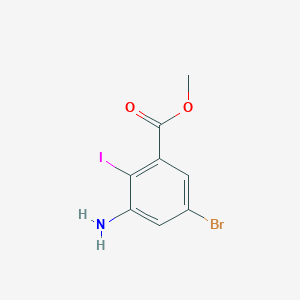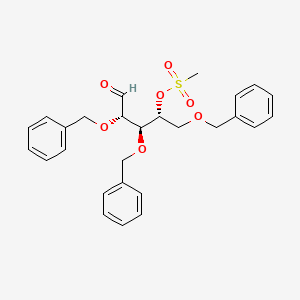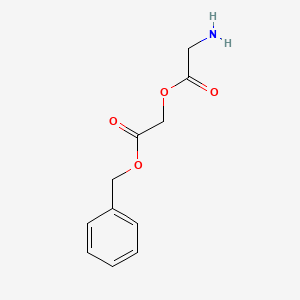
Methyl 3-amino-5-bromo-2-iodobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-amino-5-bromo-2-iodobenzoate: is an organic compound with the molecular formula C8H7BrINO2 It is a derivative of benzoic acid and contains amino, bromo, and iodo substituents on the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-bromo-2-iodobenzoate typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-5-bromo-2-iodobenzoic acid.
Esterification: The carboxylic acid group of 3-amino-5-bromo-2-iodobenzoic acid is esterified using methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to yield this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
化学反応の分析
Types of Reactions
Methyl 3-amino-5-bromo-2-iodobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The bromo and iodo substituents on the benzene ring can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Oxidation and Reduction: The amino group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where the bromo or iodo substituents react with organoboron or organostannane compounds in the presence of palladium catalysts.
Common Reagents and Conditions
Substitution: Sodium hydroxide, potassium tert-butoxide, reflux conditions.
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Coupling: Palladium catalysts, organoboron or organostannane compounds, inert atmosphere.
Major Products Formed
Substitution: Various substituted benzoates depending on the nucleophile used.
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Coupling: Biaryl compounds.
科学的研究の応用
Methyl 3-amino-5-bromo-2-iodobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through coupling reactions.
Biology: The compound can be used to study the effects of halogenated benzoates on biological systems, including their interactions with enzymes and receptors.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of Methyl 3-amino-5-bromo-2-iodobenzoate depends on its specific application
Amino Group: Can form hydrogen bonds and participate in nucleophilic reactions.
Bromo and Iodo Groups: Can undergo substitution and coupling reactions, facilitating the formation of new chemical bonds.
Molecular Pathways: The compound can modulate biological pathways by interacting with enzymes, receptors, and other biomolecules.
類似化合物との比較
Methyl 3-amino-5-bromo-2-iodobenzoate can be compared with other halogenated benzoates:
Methyl 3-amino-5-bromo-2-methylbenzoate: Similar structure but with a methyl group instead of an iodine atom. This compound may have different reactivity and biological activity.
Methyl 5-bromo-2-iodobenzoate:
Methyl 3-amino-2-bromo-5-iodobenzoate: Isomeric compound with different positions of the substituents, leading to variations in chemical and biological properties.
These comparisons highlight the uniqueness of this compound in terms of its specific substituent pattern and the resulting chemical behavior and applications.
特性
分子式 |
C8H7BrINO2 |
|---|---|
分子量 |
355.95 g/mol |
IUPAC名 |
methyl 3-amino-5-bromo-2-iodobenzoate |
InChI |
InChI=1S/C8H7BrINO2/c1-13-8(12)5-2-4(9)3-6(11)7(5)10/h2-3H,11H2,1H3 |
InChIキー |
ZELDYPSCISGANB-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C(=CC(=C1)Br)N)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,3-bis[(5S)-5-Amino-5-carboxypentyl]-1H-Imidazolium Inner Salt](/img/structure/B12840817.png)
![2-[(Aminoiminomethyl)amino]-3-pyridinecarboxylic acid](/img/structure/B12840824.png)
![(3-((Tert-butoxycarbonyl)(methyl)amino)-[1,2,4]triazolo[4,3-a]pyridin-8-yl)boronic acid](/img/structure/B12840825.png)




![4',5-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12840845.png)

![7-Thia-2-azaspiro[4.5]decane 7,7-dioxide](/img/structure/B12840863.png)
![(5AS,7S)-7-(1-(6-amino-3H-purin-3-yl)propan-2-yl)-3-methyl-5a,6,8,9-tetrahydro-1H,7H-pyrano[4,3-b]chromen-1-one](/img/structure/B12840873.png)

